2-(4-Chlorophenoxy)ethanol

Antifungal MIC Candida albicans

2-(4-Chlorophenoxy)ethanol, also known as Chlorophetanol, is an aromatic ether compound (C8H9ClO2; MW 172.61) classified under the WHO ATC code D01AE06 as an antifungal agent for topical dermatological use. It exists as a white to light yellow solid powder with a melting point of 30°C, water solubility of 3.1 g/L at 25°C, and a logP of 1.85.

Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
CAS No. 38797-58-9
Cat. No. B3425117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)ethanol
CAS38797-58-9
Molecular FormulaC8H9ClO2
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCO)Cl
InChIInChI=1S/C8H9ClO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2
InChIKeyGEGSSUSEWOHAFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenoxy)ethanol (CAS 38797-58-9) Procurement and Differential Selection Guide


2-(4-Chlorophenoxy)ethanol, also known as Chlorophetanol, is an aromatic ether compound (C8H9ClO2; MW 172.61) classified under the WHO ATC code D01AE06 as an antifungal agent for topical dermatological use [1]. It exists as a white to light yellow solid powder with a melting point of 30°C, water solubility of 3.1 g/L at 25°C, and a logP of 1.85 . Its structure features a 4-chlorophenoxy moiety linked to an ethanol backbone, making it a versatile intermediate in the synthesis of pharmaceutical agents, herbicides, and triazole fungicides [2].

Why Generic Substitution of 2-(4-Chlorophenoxy)ethanol is Scientifically Unsound


In-class analogs such as phenoxyethanol or chlorphenesin cannot be substituted for 2-(4-chlorophenoxy)ethanol without compromising key functional properties. Phenoxyethanol (lacking the 4-chloro substituent) exhibits a logP of approximately 1.2 versus 1.85 for the target compound, altering membrane partitioning and bioavailability [1]. Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol) introduces an additional hydroxyl group that increases water solubility but reduces lipophilicity, thereby diminishing its suitability as a synthetic intermediate for lipophilic triazole fungicides [2]. Furthermore, 2-(4-chlorophenoxy)ethanol demonstrates specific anti-protozoal activity against Trichomonas vaginalis and anti-inflammatory TNF-α inhibition not documented for simpler phenoxyethanols, underscoring the non-interchangeable nature of this compound class .

Quantitative Differential Evidence for 2-(4-Chlorophenoxy)ethanol in Scientific and Industrial Selection


In Vitro Antifungal Activity: Target Compound vs. Phenoxyethanol Against Candida albicans

Direct head-to-head MIC comparison demonstrates that 2-(4-chlorophenoxy)ethanol exhibits antifungal activity against Candida albicans at 16 µg/mL, whereas the non-chlorinated analog phenoxyethanol shows substantially weaker activity (MIC > 256 µg/mL in parallel assays), indicating that the 4-chloro substituent confers a >16-fold enhancement in potency [1][2].

Antifungal MIC Candida albicans

Lipophilicity (logP) as a Determinant of Membrane Permeability and Synthetic Utility

The calculated logP of 2-(4-chlorophenoxy)ethanol is 1.85, compared to 1.2 for the non-chlorinated analog phenoxyethanol [1]. This 0.65 log unit difference corresponds to an approximately 4.5-fold higher octanol-water partition coefficient, which enhances its ability to permeate biological membranes and organic phases in biphasic reactions [2].

Lipophilicity LogP Membrane Partitioning

Anti-Protozoal Activity Against Trichomonas vaginalis: A Differentiating Biological Property

2-(4-Chlorophenoxy)ethanol is active against the protozoan Trichomonas vaginalis and has been used in the treatment of bacterial vaginosis, whereas closely related analogs such as chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol) and phenoxyethanol lack documented anti-trichomonal efficacy .

Anti-protozoal Trichomonas vaginalis Bacterial vaginosis

TNF-α Inhibitory Activity and Anti-Inflammatory Potential

2-(4-Chlorophenoxy)ethanol has been shown to inhibit tumor necrosis factor-α (TNF-α) production in human monocytes . This property is not reported for the closely related analog 2-phenoxyethanol, providing a functional differentiation relevant to inflammation research and therapeutic development [1].

Anti-inflammatory TNF-α Cytokine inhibition

Synthetic Versatility: Core Building Block for Triazole Fungicides

2-(4-Chlorophenoxy)ethanol serves as a critical intermediate in the synthesis of 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[1,2,4]triazol-1-yl-ethanol compounds, a class of agricultural fungicides developed by BASF and covered under multiple patents [1][2]. The 4-chlorophenoxy moiety is retained in the final active structure and is essential for fungicidal activity. Alternative starting materials lacking the 4-chloro substituent do not yield the same active pharmacophore [3].

Triazole fungicide Synthetic intermediate Agrochemical

Optimal Research and Industrial Application Scenarios for 2-(4-Chlorophenoxy)ethanol (CAS 38797-58-9)


Antifungal Drug Discovery and Mechanism-of-Action Studies

2-(4-Chlorophenoxy)ethanol serves as a validated antifungal reference compound with an MIC of 16 µg/mL against Candida albicans, >16-fold more potent than phenoxyethanol. Researchers investigating membrane-disrupting antifungal mechanisms, ergosterol biosynthesis inhibition, or structure-activity relationships of halogenated phenoxyethanols should select this compound as the core scaffold for analog synthesis and comparative microbiological assays [1][2].

Synthesis of Triazole Agricultural Fungicides

This compound is the specified starting material for synthesizing 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[1,2,4]triazol-1-yl-ethanol derivatives, a proprietary class of agricultural fungicides developed by BASF. Industrial procurement for scale-up or process chemistry optimization of these patented triazole fungicides requires 2-(4-chlorophenoxy)ethanol as a critical intermediate; non-halogenated analogs cannot substitute due to the structural requirements of the final active ingredient [3][4].

Anti-Protozoal and Anti-Inflammatory Screening Campaigns

Given its documented activity against Trichomonas vaginalis and inhibition of TNF-α production in human monocytes, 2-(4-chlorophenoxy)ethanol is uniquely positioned for research exploring dual-action antimicrobial/anti-inflammatory agents. Phenotypic screening programs targeting protozoal infections (e.g., trichomoniasis) or cytokine-mediated inflammatory conditions should prioritize this compound over related chlorophenoxy derivatives that lack this dual biological profile .

Technical Documentation Hub

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